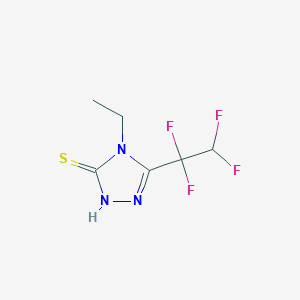
4-ethyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring substituted with an ethyl group and a tetrafluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarbothioamide with 1,1,2,2-tetrafluoroethyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The ethyl and tetrafluoroethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-ethyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-ethyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their function. The tetrafluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(chloromethyl)-4-ethyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole
- 4-fluoro-5-(1,1,2,2-tetrafluoroethyl)-1,2-dithiole-3-thione
Uniqueness
4-ethyl-5-(1,1,2,2-tetrafluoroethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both an ethyl group and a tetrafluoroethyl group on the triazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C6H7F4N3S |
|---|---|
Molekulargewicht |
229.20 g/mol |
IUPAC-Name |
4-ethyl-3-(1,1,2,2-tetrafluoroethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C6H7F4N3S/c1-2-13-4(11-12-5(13)14)6(9,10)3(7)8/h3H,2H2,1H3,(H,12,14) |
InChI-Schlüssel |
SPGKWKBAZFBUNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NNC1=S)C(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


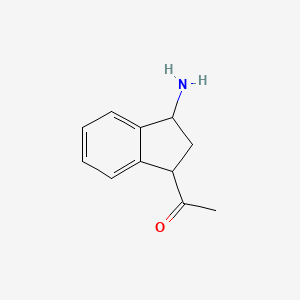
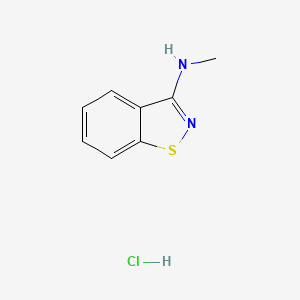
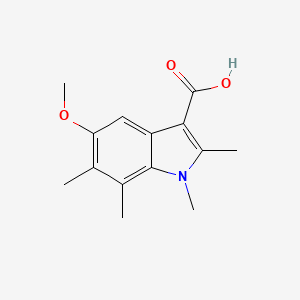
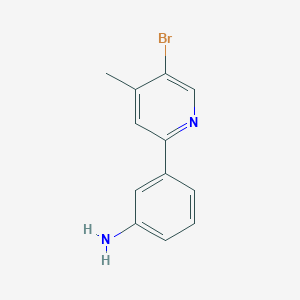

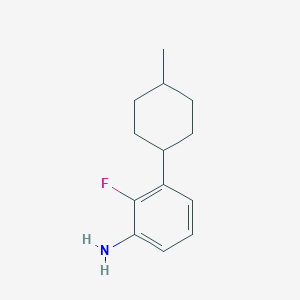
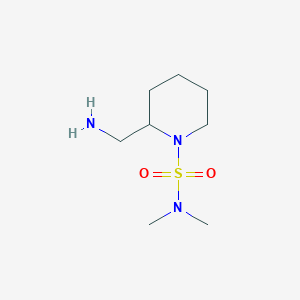
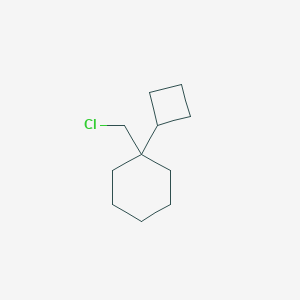
amine](/img/structure/B13225096.png)
![2-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13225097.png)

![Butyl[1-(furan-2-YL)ethyl]amine](/img/structure/B13225106.png)
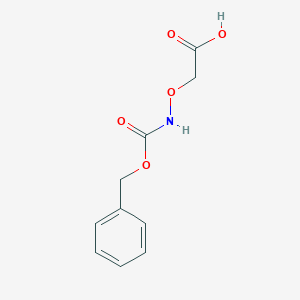
![6-Cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13225123.png)
